11-Hydroxytridec-9-enoic acid
Description
Structure
3D Structure
Properties
CAS No. |
105798-56-9 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
11-hydroxytridec-9-enoic acid |
InChI |
InChI=1S/C13H24O3/c1-2-12(14)10-8-6-4-3-5-7-9-11-13(15)16/h8,10,12,14H,2-7,9,11H2,1H3,(H,15,16) |
InChI Key |
NSVPCFNUUARRKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=CCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Origin of 11 Hydroxytridec 9 Enoic Acid
De Novo Biosynthesis Mechanisms from Precursor Fatty Acids
The biosynthesis of fatty acids, in general, is a fundamental biological process where acetyl-CoA and malonyl-CoA serve as the primary building blocks. slideshare.net This process, known as de novo synthesis, involves a series of condensation, reduction, dehydration, and further reduction reactions catalyzed by fatty acid synthase (FAS) systems. slideshare.netwikipedia.org While the general mechanism builds saturated fatty acids, subsequent modifications by other enzymes introduce functionalities like hydroxyl groups and double bonds. wikipedia.org
In the context of 11-hydroxytridec-9-enoic acid, the biosynthesis likely begins with a pre-existing long-chain fatty acid. While specific pathways leading directly to this C13 hydroxy fatty acid are not extensively detailed in the provided information, analogous multistep enzymatic syntheses have been demonstrated for similar compounds. For instance, oleic acid and ricinoleic acid can be precursors for producing various ω-hydroxycarboxylic acids and dicarboxylic acids. researchgate.netwiley.comnih.gov This suggests that a similar de novo or modified pathway, starting from a suitable fatty acid precursor, is plausible for this compound.
Enzymatic Steps and Biocatalysts for Hydroxylation and Unsaturation
The conversion of a precursor fatty acid into this compound necessitates specific enzymatic activities to introduce the hydroxyl group at the C11 position and the double bond at the C9 position. This is often achieved through a cascade of enzymatic reactions. researchgate.net
Fatty acid hydratases (FAHs), particularly oleate (B1233923) hydratases, are key enzymes in the biosynthesis of hydroxy fatty acids. mdpi.comnih.govnih.gov These enzymes catalyze the addition of a water molecule across a carbon-carbon double bond in unsaturated fatty acids. mdpi.comnih.gov While oleate hydratases typically act on the C9-C10 double bond of oleic acid to produce 10-hydroxystearic acid, their substrate scope can extend to other unsaturated fatty acids, with hydration sometimes occurring at the C13 position. nih.govresearchgate.net This regioselectivity is a critical factor in determining the position of the hydroxyl group in the final product. nih.gov The reaction is highly regio- and enantiospecific, offering a significant advantage over chemical synthesis methods. nih.gov
Table 1: Examples of Fatty Acid Hydratases and their Products
| Enzyme Source | Substrate | Product | Reference |
|---|---|---|---|
| Stenotrophomonas maltophilia | Oleic Acid | 10-Hydroxystearic Acid | mdpi.com |
| Lysinibacillus fusiformis | Oleic Acid | 10-Hydroxystearic Acid | mdpi.com |
| Lactobacillus plantarum | Linoleic Acid | (S)-10-hydroxy-cis-12-octadecenoic acid | mdpi.com |
| Elizabethkingia meningoseptica | Oleic Acid | (R)-10-Hydroxystearic Acid | researchgate.net |
Alcohol dehydrogenases (ADHs) are a broad group of enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org In the context of hydroxy fatty acid biosynthesis, ADHs can be involved in the oxidation of a hydroxyl group to a keto group, which can be a crucial intermediate step. researchgate.netmdpi.com Conversely, in some biosynthetic pathways, the reduction of a keto group to a hydroxyl group is catalyzed by an ADH, contributing to the formation of the final hydroxy fatty acid. nih.gov For instance, in engineered E. coli, an alcohol dehydrogenase from Micrococcus luteus has been used in cascade reactions to produce ω-hydroxy fatty acids. researchgate.netresearchgate.net These enzymes often require a cofactor, such as NAD⁺/NADH, for their catalytic activity. wikipedia.org
Baeyer-Villiger monooxygenases (BVMOs) are another class of enzymes that can play a significant role in modifying fatty acids. researchgate.net BVMOs catalyze the insertion of an oxygen atom into a carbon-carbon bond adjacent to a carbonyl group, forming an ester. researchgate.net In multi-enzyme cascade reactions for producing ω-hydroxycarboxylic acids, a fatty acid is first hydrated and then oxidized by an ADH to a keto fatty acid. researchgate.net A BVMO then acts on this keto fatty acid to produce an ester, which is subsequently hydrolyzed to yield the final ω-hydroxy acid and another carboxylic acid. researchgate.netgoogle.com The regioselectivity of the BVMO is critical in determining the chain length of the final products. researchgate.net For example, a BVMO from Pseudomonas putida KT2440 has been utilized in the production of ω-hydroxyundec-9-enoic acid from ricinoleic acid. researchgate.netresearchgate.net
Enzymatic reactions are renowned for their high degree of stereochemical control. Fatty acid hydratases, for instance, catalyze highly enantiospecific water addition, leading to the formation of a specific stereoisomer of the hydroxy fatty acid. mdpi.comnih.gov For example, the hydration of linoleic acid by the hydratase from Lactobacillus plantarum yields (S)-10-hydoxy-cis-12-octadecenoic acid with an enantiomeric excess of over 99%. mdpi.com Similarly, alcohol dehydrogenases can exhibit high stereospecificity, producing either (R)- or (S)-alcohols depending on the specific enzyme. nih.gov This inherent stereoselectivity of the biocatalysts is crucial in producing a single, well-defined isomer of this compound.
Identification of Producing Organisms and Natural Occurrence
This compound has been identified as a naturally occurring compound. hmdb.ca It is found in fruits and has been reported as a constituent of Elaeagnus angustifolia (oleaster). hmdb.cathegoodscentscompany.com
The production of similar ω-hydroxy fatty acids has been achieved using recombinant microorganisms. For example, engineered Escherichia coli has been successfully used as a whole-cell biocatalyst to produce ω-hydroxyundec-9-enoic acid from ricinoleic acid. researchgate.net This was accomplished by expressing a combination of enzymes, including an alcohol dehydrogenase, a Baeyer-Villiger monooxygenase, and an esterase. researchgate.net Such engineered microbial systems represent a promising platform for the sustainable production of this compound and other valuable hydroxy fatty acids from renewable feedstocks. wiley.comnih.gov
Presence in Plant Species (e.g., Elaeagnus angustifolia fruits)
Research has confirmed the presence of this compound in the plant kingdom. It is recognized as a natural constituent of the fruits of Elaeagnus angustifolia, commonly known as the Russian olive. foodb.cafoodb.ca This compound is one of several oxygenated fatty acids identified within the seed oils of certain plants. researchgate.net Specifically, it was identified as one of four new hydroxy acids found in seed oils, highlighting its novelty in early phytochemical studies. researchgate.net The fruits of Elaeagnus angustifolia have a history of use in traditional medicine for various ailments, and their biochemical composition, which includes a range of fatty acids, flavonoids, and other bioactive compounds, has been a subject of scientific investigation. researchgate.netnih.govnih.gov
Table 1: Compounds Identified in Elaeagnus angustifolia and Related Research
Microbial Biosynthesis and Metabolite Profiling
The biosynthesis of specialty fatty acids through microbial fermentation is an area of significant research interest, offering a sustainable alternative to chemical synthesis. While specific pathways for the microbial production of this compound are not extensively documented, the synthesis of structurally similar ω-hydroxy fatty acids has been successfully demonstrated using engineered microorganisms. mdpi.com
These processes often involve multistep enzymatic cascades within a whole-cell biocatalyst, such as genetically modified Escherichia coli. researchgate.net For example, ω-hydroxytridec-11-enoic acid has been produced from ricinoleic acid and lesquerolic acid. google.comresearchgate.netnih.gov Such biotransformations typically employ a sequence of enzymes, including a hydratase to introduce a hydroxyl group at a double bond, an alcohol dehydrogenase to oxidize the hydroxyl group, and a Baeyer-Villiger monooxygenase (BVMO) for subsequent oxidation. researchgate.netnih.gov This general methodology highlights a viable strategy that could potentially be adapted for the synthesis of this compound.
Metabolite profiling, utilizing techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for identifying and quantifying compounds produced during fermentation. frontiersin.org This analytical approach allows researchers to understand the complex interactions between microbial communities and the metabolites they produce, which is essential for optimizing the production of target molecules like hydroxy fatty acids. mdpi.com However, specific metabolite profiles detailing the de novo biosynthesis of this compound in microbial systems remain a subject for future investigation.
Table 2: Compounds Involved in Microbial Fatty Acid Biotransformation
Chemical and Chemoenzymatic Synthesis Methodologies for 11 Hydroxytridec 9 Enoic Acid and Analogs
Total Chemical Synthesis Strategies
Total chemical synthesis provides a versatile platform for constructing 11-hydroxytridec-9-enoic acid and its analogs, allowing for the precise installation of functional groups and stereocenters.
Construction of the Aliphatic Carbon Chain with Stereocontrol
The assembly of the 13-carbon backbone is a critical initial phase of the synthesis. This process often involves the coupling of smaller, readily available starting materials. A key challenge is the stereoselective construction of the chiral center, typically the carbon bearing the hydroxyl group. Strategies to achieve this include the use of chiral precursors or asymmetric reactions. For instance, the synthesis of sphingolipid analogs, which also contain 2-amino-1,3-diol moieties, often relies on the stereoselective insertion of alcohol and amino groups. beilstein-journals.org The synthesis of other complex natural products demonstrates that building the carbon skeleton can be achieved through various coupling reactions, with stereocontrol established using methods like Sharpless enantioselective epoxidation followed by rearrangement. beilstein-journals.orgmdpi.com
Introduction of the Hydroxyl and Carboxyl Functionalities
The introduction of the hydroxyl (-OH) and carboxyl (-COOH) groups at specific positions is fundamental to the identity of the target molecule. The carboxyl group is often present in one of the initial building blocks or is generated from a precursor functional group, such as an ester or an aldehyde, in the final steps of the synthesis. For example, the oxidation of a terminal alcohol or aldehyde can yield the desired carboxylic acid. benthamscience.com The hydroxyl group can be introduced via the reduction of a ketone or as part of a chiral building block incorporated early in the synthetic sequence. The stereochemistry of this hydroxyl group is crucial and is often controlled through the use of stereoselective reducing agents or by starting with a molecule where the chirality is already established.
Stereoselective Formation of the 9-Enoic Double Bond (e.g., Wittig Coupling)
The creation of the carbon-carbon double bond at the C9 position with the correct (E)-stereochemistry is a pivotal step. The Wittig reaction is a powerful and widely used method for this transformation, involving the reaction of an aldehyde or ketone with a phosphonium (B103445) ylide. wikipedia.orgmasterorganicchemistry.comlibretexts.org The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. wikipedia.org For the synthesis of (E)-alkenes, stabilized ylides are often employed, or modifications such as the Schlosser modification can be used with unstabilized ylides. wikipedia.org This reaction's reliability in fixing the double bond's position makes it superior to other methods like alcohol dehydration, which can produce mixtures of isomers. libretexts.org The Wittig reaction has been instrumental in the total synthesis of numerous natural products, allowing for the convergent assembly of complex molecules from smaller fragments. mdpi.comunigoa.ac.in
Chemoenzymatic Approaches and Biocatalysis
Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts with the versatility of chemical reactions, offering a greener and often more direct route to complex molecules. beilstein-journals.orgmdpi.com
Engineered Microbial Cell Factories for Production
The use of engineered microorganisms, or "cell factories," is a promising approach for the sustainable production of hydroxy fatty acids. mdpi.com Strains of Escherichia coli and various yeasts have been successfully engineered to produce valuable chemicals. mdpi.comsciepublish.commdpi.com For the synthesis of ω-hydroxyundec-9-enoic acid, a compound structurally related to this compound, recombinant E. coli has been utilized. sciepublish.comresearchgate.net This often involves introducing a heterologous metabolic pathway into the host organism. For example, the bioconversion of ricinoleic acid can be achieved by expressing an alcohol dehydrogenase (ADH) and a Baeyer-Villiger monooxygenase (BVMO). sciepublish.comrsc.org The ADH oxidizes the hydroxyl group of the starting material to a ketone, which is then converted to an ester by the BVMO. sciepublish.com Subsequent hydrolysis of the ester yields the desired hydroxy fatty acid. sciepublish.com This whole-cell biocatalysis approach is advantageous as it can handle unstable enzymes and regenerate expensive cofactors in situ. nih.gov
| Organism | Precursor | Key Enzymes | Product | Reference |
| Escherichia coli | Ricinoleic acid | Alcohol dehydrogenase (ADH), Baeyer-Villiger monooxygenase (BVMO), Esterase | ω-Hydroxyundec-9-enoic acid | sciepublish.com |
| Escherichia coli | Ricinoleic acid | ADH, BVMO | (Z)-11-(heptanoyloxy)undec-9-enoic acid | researchgate.net |
Enzyme Screening and Optimization for Specific Biotransformations
The success of biocatalytic processes hinges on the identification and optimization of suitable enzymes. acs.org Enzyme screening involves testing a range of enzymes, often from diverse microbial sources, for their ability to perform a specific chemical transformation with high activity and selectivity. asm.orgnih.gov For the production of hydroxy fatty acids, enzymes such as lipases, hydratases, and cytochrome P450 monooxygenases are of particular interest. nih.govresearchgate.netchemrxiv.org Fatty acid hydratases, for example, can catalyze the addition of water across a double bond to introduce a hydroxyl group stereospecifically, without the need for cofactors. chemrxiv.org Once a promising enzyme is identified, its performance can be enhanced through protein engineering techniques like directed evolution. This can improve properties such as substrate specificity, activity, and stability under industrial process conditions. uni-greifswald.de For instance, the screening of various lipases can identify catalysts for the efficient esterification of a hydroxy fatty acid with another fatty acid. acs.orgchemrxiv.org
| Enzyme Type | Function | Relevance to Synthesis |
| Lipase (B570770) | Esterification/Hydrolysis | Synthesis of FAHFAs, hydrolysis of ester intermediates. acs.orgchemrxiv.org |
| Hydratase | Addition of water to C=C | Stereospecific introduction of hydroxyl groups. chemrxiv.org |
| Alcohol Dehydrogenase | Oxidation of alcohols | Conversion of hydroxyl to keto group for subsequent reactions. sciepublish.com |
| Baeyer-Villiger Monooxygenase | Oxidation of ketones to esters | Key step in chain cleavage/modification. sciepublish.comrsc.org |
| Thioesterase | Hydrolysis of thioesters | Release of fatty acids from CoA or ACP in biosynthetic pathways. asm.org |
Application of Baeyer-Villiger Monooxygenases (BVMOs)
Baeyer-Villiger monooxygenases (BVMOs) are a class of enzymes that catalyze the Baeyer-Villiger oxidation, a reaction that converts ketones into esters or lactones. nih.govresearchgate.net These biocatalysts are valuable in organic synthesis due to their high regio- and stereoselectivity, enabling reactions under mild conditions with molecular oxygen. rsc.org In the context of producing this compound, BVMOs play a crucial role in the oxidative cleavage of a ketone precursor derived from a longer-chain fatty acid.
The synthesis pathway typically involves a multi-enzyme cascade. A key example is the conversion of lesquerolic acid (14-hydroxy-eicos-11-enoic acid), a renewable fatty acid. In this process, the secondary alcohol group of the substrate is first oxidized to a ketone by an alcohol dehydrogenase (ADH). This resulting ketone is then the substrate for a BVMO. The BVMO from Pseudomonas putida KT2440 has been effectively used for this purpose. nih.govresearchgate.net It catalyzes the insertion of an oxygen atom adjacent to the carbonyl group, forming an ester. nih.gov This ester is subsequently hydrolyzed, either chemically or by another enzyme (an esterase), to yield two smaller molecules: n-heptanoic acid and the target compound, ω-hydroxytridec-11-enoic acid. nih.govgoogle.com
The regioselectivity of the BVMO is critical as it determines which ester is formed from an asymmetrical ketone, thereby dictating the final products of the cascade. researchgate.netsciepublish.com Research has focused on identifying and engineering BVMOs with high regioselectivity to ensure the preferential formation of the desired ester intermediate leading to this compound. researchgate.net
| Enzyme Type | Source Organism | Substrate (Precursor) | Product | Reference |
| Baeyer-Villiger Monooxygenase (BVMO) | Pseudomonas putida KT2440 | 14-keto-eicos-11-enoic acid | Ester precursor of this compound | nih.govresearchgate.net |
| Baeyer-Villiger Monooxygenase (BVMO) | Pseudomonas fluorescens | Ketone derivatives of fatty acids | Ester compounds | google.com |
Utilization of Alcohol Dehydrogenases (ADHs)
Alcohol dehydrogenases (ADHs) are enzymes that facilitate the interconversion between alcohols and aldehydes or ketones. wikipedia.org In chemoenzymatic pathways for fatty acid modification, ADHs are typically employed to oxidize a hydroxyl group on the fatty acid chain to a ketone. researchgate.net This ketone then becomes the substrate for a subsequent enzymatic step, often a Baeyer-Villiger oxidation. researchgate.net
In the synthesis of this compound from lesquerolic acid, an ADH is the first enzyme in the cascade. google.com Lesquerolic acid possesses a hydroxyl group at the C-14 position. An ADH, such as the one from Micrococcus luteus, is used to oxidize this secondary alcohol into a ketone, forming 14-keto-eicos-11-enoic acid. researchgate.netresearchgate.netgoogle.com This enzymatic oxidation is a critical prerequisite for the subsequent Baeyer-Villiger monooxygenase-catalyzed cleavage.
The efficiency of the entire cascade is dependent on the activity and stability of the ADH, as well as its compatibility with the other enzymes in the one-pot system. jmb.or.kr Recombinant E. coli cells are often engineered to co-express both the ADH and the BVMO, creating a whole-cell biocatalyst that can perform the initial oxidation and the subsequent oxidative cleavage sequentially. researchgate.netrsc.org This strategy simplifies the process by containing the multi-step reaction within a single microbial host. nih.gov
| Enzyme Type | Source Organism | Function in Cascade | Substrate | Product | Reference |
| Alcohol Dehydrogenase (ADH) | Micrococcus luteus | Oxidation of secondary alcohol | Lesquerolic acid | 14-keto-eicos-11-enoic acid | researchgate.netresearchgate.netgoogle.com |
| Alcohol Dehydrogenase (ADH) | Bacillus stearothermophilus | Oxidation of various alcohols | Secondary alcohols | Ketones | jmb.or.kr |
Directed Evolution and Enzyme Engineering for Enhanced Yield and Selectivity
The practical application of enzymes like BVMOs and ADHs in industrial-scale synthesis is often limited by factors such as low stability, limited substrate scope, or insufficient activity under process conditions. nih.govnih.gov Directed evolution and enzyme engineering are powerful strategies used to overcome these limitations by tailoring enzyme properties for specific applications. pnas.orgsigmaaldrich.com These techniques involve introducing genetic mutations and screening for variants with improved characteristics. sigmaaldrich.com
For the synthesis of hydroxy fatty acids, enzyme engineering has been applied to enhance the performance of the key biocatalysts. nih.gov In the case of BVMOs, which can be unstable and difficult to express functionally, engineering efforts have focused on improving both stability and catalytic activity. nih.gov For instance, fusion engineering, where the BVMO is fused to a polyionic tag, has been shown to improve the production of the ester precursor to 11-hydroxyundec-9-enoic acid from ricinoleic acid. nih.gov Such strategies can be directly applied to the enzymes used for this compound synthesis.
Directed evolution has been successfully used to alter the substrate specificity of enzymes, such as converting a fatty acid hydroxylase into a catalyst for different chain lengths or functionalities. pnas.orgacs.org By creating mutant libraries and applying high-throughput screening methods, researchers can identify enzyme variants with significantly enhanced catalytic efficiency (kcat/Km) or improved regioselectivity for the desired reaction. nih.govmdpi.com These engineered biocatalysts can lead to higher product yields and a more efficient and sustainable manufacturing process for valuable chemicals like this compound. nih.govmdpi.com
| Engineering Strategy | Target Enzyme Class | Goal | Outcome | Reference |
| Directed Evolution | Fatty Acid Hydroxylase (P450) | Alter substrate specificity | Creation of new enzyme function (e.g., decarboxylase) | pnas.orgacs.org |
| Site-Directed Mutagenesis | Cytochrome P450 (CYP) | Improve regioselectivity for in-chain hydroxylation | Variants with greatly increased selectivity for ω-7, ω-8, and ω-9 HFA products | mdpi.com |
| Fusion Engineering | Baeyer-Villiger Monooxygenase (BVMO) | Enhance stability and activity | Improved production of fatty acid esters in whole-cell biocatalysts | nih.gov |
Substrate Derivatization and Cascade Reactions from Renewable Biomass (e.g., Ricinoleic Acid, Oleic Acid)
For the synthesis of this compound, the specific substrate is lesquerolic acid, a C20 hydroxy fatty acid found in the oil of plants from the Lesquerella genus. google.com The cascade reaction begins with the derivatization of this substrate within the reaction vessel.
The established chemoenzymatic cascade proceeds as follows:
Oxidation: An alcohol dehydrogenase (ADH) oxidizes the C-14 hydroxyl group of lesquerolic acid to a ketone. google.com
Baeyer-Villiger Oxidation: A Baeyer-Villiger monooxygenase (BVMO) then acts on the resulting ketone, inserting an oxygen atom to form an ester. nih.govgoogle.com
Hydrolysis: Finally, an ester hydrolase (esterase) cleaves the ester bond, yielding two final products: n-heptanoic acid and ω-hydroxytridec-11-enoic acid. nih.govgoogle.com
This entire process can be carried out using a single, engineered E. coli strain designed to express all the necessary enzymes, demonstrating a successful one-pot synthesis from a renewable feedstock. researchgate.netrsc.org Similar cascade strategies have been developed to convert other fatty acids, like ricinoleic acid and oleic acid, into different valuable ω-hydroxycarboxylic acids and α,ω-dicarboxylic acids, highlighting the versatility of this biocatalytic platform. nih.govsciepublish.comwiley.com
| Renewable Substrate | Key Enzymes in Cascade | Intermediate Product | Final Product | Reference |
| Lesquerolic Acid | ADH, BVMO, Esterase | 14-keto-eicos-11-enoic acid, Ester intermediate | 11-Hydroxytridec-11-enoic acid , n-Heptanoic acid | nih.govgoogle.com |
| Ricinoleic Acid | ADH, BVMO, Esterase | 12-ketooleic acid, (Z)-11-(heptanoyloxy)undec-9-enoic acid | 11-Hydroxyundec-9-enoic acid, n-Heptanoic acid | nih.govresearchgate.netsciepublish.com |
| Oleic Acid | Hydratase, ADH, BVMO, Lipase | 10-Hydroxystearic acid, 10-Ketostearic acid, 9-(nonanoyloxy)nonanoic acid | 9-Hydroxynonanoic acid, Nonanedioic acid | sciepublish.commdpi.com |
Structural Analysis and Advanced Spectroscopic Characterization in Research
High-Resolution Spectroscopic Techniques for Definitive Structure Elucidation
High-resolution spectroscopy is fundamental to confirming the molecular structure of 11-Hydroxytridec-9-enoic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each offer unique insights into the compound's architecture.
NMR spectroscopy is a powerful tool for determining the carbon skeleton and the placement of functional groups within a molecule.
¹H NMR: In the ¹H NMR spectrum of a related compound, 9-decenoic acid, specific proton signals can be observed. chemicalbook.com For this compound, the protons on the carbon atoms adjacent to the hydroxyl group and the double bond would exhibit characteristic chemical shifts. libretexts.org For instance, the hydrogen on the carbon bearing the hydroxyl group (C-11) would likely appear in the 3-4 ppm range. libretexts.org Protons adjacent to the carboxylic acid group would be shifted downfield. libretexts.org The vinylic protons of the double bond (C-9 and C-10) would typically resonate between 4.5 and 6.5 ppm. libretexts.org
¹³C NMR: The ¹³C NMR spectrum provides information on each carbon atom in the molecule. In a similar compound, 12-hydroxystearic acid, the carbon attached to the hydroxyl group shows a characteristic chemical shift. chemicalbook.com For this compound, the carbon of the carboxylic acid group would appear significantly downfield. The carbons of the double bond would be found in the olefinic region of the spectrum, and the carbon attached to the hydroxyl group would also have a distinct chemical shift.
2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assembling the complete molecular structure. emerypharma.com COSY experiments reveal correlations between coupled protons, helping to establish the connectivity of the carbon chain. emerypharma.comuniversiteitleiden.nl HSQC correlates proton signals with their directly attached carbon atoms, confirming the assignments made from ¹H and ¹³C NMR spectra. emerypharma.comhmdb.ca More advanced 2D-NMR experiments like HMBC (Heteronuclear Multiple Bond Correlation) can show long-range correlations between protons and carbons, further solidifying the structural assignment. emerypharma.comuniversiteitleiden.nl
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups in this compound
| Functional Group | Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid | -COOH | ¹H: 10-12 libretexts.org |
| ¹³C: >170 | ||
| Alkene | -CH=CH- | ¹H: 4.5-6.5 libretexts.org |
| ¹³C: 100-150 | ||
| Hydroxyl | -CH(OH)- | ¹H: 3-4 libretexts.org |
| ¹³C: 60-80 |
Mass spectrometry is essential for determining the molecular weight and elemental composition of this compound. nih.gov Tandem MS (MS/MS) provides detailed structural information through fragmentation analysis. nih.govresearchgate.net
Molecular Ion Peak: In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound (C₁₃H₂₄O₃), the molecular weight is 228.33 g/mol . nih.gov The mass spectrum would show a molecular ion peak corresponding to this mass.
Fragmentation Pattern: Tandem MS involves selecting the molecular ion and subjecting it to further fragmentation. The resulting fragment ions provide clues about the molecule's structure. For hydroxy fatty acids, characteristic fragmentation occurs via α-cleavage at the carbon bearing the hydroxyl group. nih.gov In the case of this compound, cleavage on either side of the C-11 carbon would produce specific fragment ions, allowing for the precise location of the hydroxyl group. researchgate.net The fragmentation pattern can also help to confirm the position of the double bond.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz
O-H Stretch: The hydroxyl (-OH) group of the alcohol and carboxylic acid will show a broad absorption band in the region of 3500-3200 cm⁻¹ and 3300-2500 cm⁻¹, respectively. libretexts.orgmasterorganicchemistry.com
C=O Stretch: The carbonyl (C=O) group of the carboxylic acid will exhibit a strong, sharp absorption peak between 1760 and 1690 cm⁻¹. libretexts.orgopenstax.org
C=C Stretch: The carbon-carbon double bond (C=C) of the alkene will show a moderate absorption band around 1680-1640 cm⁻¹. vscht.cz
C-H Stretch: The C-H bonds of the aliphatic chain will have strong absorptions in the 3000-2850 cm⁻¹ region. libretexts.org The C-H bonds associated with the double bond will appear at slightly higher wavenumbers, just above 3000 cm⁻¹. vscht.cz
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration | Characteristic Absorption (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch (Alcohol) | 3500-3200 (broad) libretexts.org |
| Carboxylic Acid (-COOH) | O-H Stretch | 3300-2500 (very broad) libretexts.org |
| C=O Stretch | 1760-1690 (strong, sharp) libretexts.org | |
| Alkene (-C=C-) | C=C Stretch | 1680-1640 (moderate) vscht.cz |
| Alkane (-C-H) | C-H Stretch | 3000-2850 (strong) libretexts.org |
Chromatographic Separation and Detection Methods for Isomer Analysis and Quantification
Chromatographic techniques are essential for separating this compound from complex mixtures and for analyzing its different isomers.
Gas chromatography, particularly when coupled with mass spectrometry (GC/MS), is a powerful technique for the analysis of volatile compounds like fatty acid derivatives.
Derivatization: To increase their volatility, fatty acids are often converted to their methyl esters or trimethylsilyl (B98337) (TMS) ethers before GC analysis. researchgate.net
Separation and Identification: The derivatized compounds are separated based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and identifies the separated components based on their mass spectra and fragmentation patterns. researchgate.netf1000research.com This allows for the identification of different isomers that may have slightly different retention times. researchgate.net
High-performance liquid chromatography (HPLC) is a versatile technique for the separation and quantification of non-volatile and thermally sensitive compounds like this compound. semanticscholar.org
Reversed-Phase HPLC: In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. sielc.com This is a common method for separating fatty acids. csus.edu The separation is based on the hydrophobicity of the molecules.
Detectors: Various detectors can be used with HPLC, including ultraviolet (UV) detectors, evaporative light scattering detectors (ELSD), and mass spectrometers (LC/MS). semanticscholar.orgcsus.edu LC/MS and LC/MS/MS provide high sensitivity and selectivity, allowing for the accurate quantification and structural confirmation of the analyte. nih.govresearchgate.netnih.gov
Specialized Detection Methods for Organic Acids (e.g., Electroconductivity Detection, pH Buffering Method)
Specialized detection methods are often employed to enhance the sensitivity and selectivity of organic acid analysis.
Electroconductivity Detection: Direct detection of organic acids using an electroconductivity detector is possible but can be limited by high background conductivity from the mobile phase. shimadzu.com
pH Buffering Method: To overcome the limitations of direct conductivity detection, a post-column pH buffering method is widely used. shimadzu.comshimadzu.comshimadzu.co.kr In this approach, an acidic mobile phase is typically used to suppress the dissociation of weak organic acids during separation in an ion exclusion column. shimadzu.comshimadzu.co.kr After the column, a pH buffering solution is continuously added to the eluent to raise the pH to near neutral. shimadzu.comshimadzu.comshimadzu.co.kr This promotes the dissociation of the organic acids, increasing their conductivity and allowing for highly sensitive and selective detection against a reduced background. shimadzu.comshimadzu.comshimadzu.co.kr This method provides a broad linear range for calibration curves, making it effective for a wide range of sample concentrations. shimadzu.co.kr The buffering effect is maximal when the pH of the solution is close to the pKa of the acid. masontechnology.ie
Buffer solutions are crucial for maintaining a constant pH, which is essential for reproducible chromatographic separations. masontechnology.iewikipedia.org They are typically prepared by mixing a weak acid with its conjugate base. wikipedia.org
Determination of Stereochemical Configuration (e.g., (E)-configuration at the 9-enoic bond)
The determination of the stereochemical configuration of this compound, specifically the geometry of the double bond at the C9-C10 position, is critical for its correct identification. The IUPAC name for this compound is (E)-11-hydroxytridec-9-enoic acid, indicating a trans configuration for the double bond. nih.gov
The (E)-configuration can be established through detailed analysis of spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR) and mass spectrometry. For analogous hydroxy fatty acids, such as (E)-11-hydroxy-9-octadecenoic acid, the stereochemistry has been confirmed using 1H and 13C NMR and Gas Chromatography-Mass Spectrometry (GC-MS) of their methyl ester and trimethylsilyl (TMS) ether derivatives. researchgate.net In the mass spectrum of the TMS derivative of a related compound, specific fragment ions resulting from cleavage around the double bond and the hydroxyl group provide evidence for the position of these functionalities. researchgate.net The coupling constants of the vinyl protons in the 1H NMR spectrum are also diagnostic for determining the E/Z geometry of the double bond.
Mechanistic Investigations of Enzymes and Reactions Involving 11 Hydroxytridec 9 Enoic Acid Metabolism
Enzyme Kinetics and Catalytic Mechanisms of Hydroxylating and Desaturating Enzymes
Enzyme kinetics, the study of the rates of enzyme-catalyzed chemical reactions, provides insight into the catalytic mechanisms and metabolic roles of enzymes. wikipedia.org For hydroxylated fatty acids, key enzyme classes include hydratases, which can introduce hydroxyl groups, and monooxygenases, which can further oxidize them. While specific kinetic data for 11-hydroxytridec-9-enoic acid is not extensively documented, principles can be drawn from studies on structurally related fatty acids and the enzymes that metabolize them.
The biotransformation of fatty acids often involves a cascade of enzymatic reactions. For example, the conversion of ricinoleic acid, a C18 hydroxy fatty acid, into valuable dicarboxylic acids and ω-hydroxy fatty acids has been achieved using engineered microbial systems. researchgate.netresearchgate.net This process typically utilizes a sequence of enzymes, including oleate (B1233923) hydratases, alcohol dehydrogenases (ADHs), and Baeyer-Villiger monooxygenases (BVMOs). researchgate.netresearchgate.net
The table below illustrates typical kinetic parameters for enzymes involved in the metabolism of hydroxylated compounds, using data from studies on 11-hydroxy-THC as a reference for the types of values determined in such analyses. nih.gov
| Enzyme | Substrate | Km,u (nM) | Vmax (pmol/min/mg) | Intrinsic Clearance (CLint) (mL/min/mg) |
| CYP2C9 | 11-OH-THC | 33 | 140 | 4.2 |
| CYP3A4 | 11-OH-THC | 824 | 2400 | 2.9 |
| UGTs | 11-OH-THC | 39 | 340 | 8.7 |
| This table is illustrative and shows kinetic parameters for enzymes metabolizing 11-OH-THC, a different hydroxylated compound. Km,u represents the unbound substrate concentration at half-maximal velocity, Vmax is the maximum reaction rate, and CLint is the intrinsic clearance. Data sourced from a study on THC metabolism. nih.gov |
The active site of an enzyme is the specific region where a substrate binds and catalysis occurs. interesjournals.org This pocket is a unique chemical environment, often characterized by a high concentration of acidic and basic side chains that facilitate the reaction. nih.gov The interaction between the substrate and the active site is governed by the induced-fit model, where the initial binding induces conformational changes in the enzyme, leading to a tighter complex and positioning catalytic residues correctly. wikipedia.org
In enzymes that act on fatty acids, such as oleate hydratase, the active site is a channel or pocket that accommodates the long aliphatic chain of the substrate. colab.ws The specificity of the enzyme is determined by the shape and electrostatic properties of this binding site. nsf.gov For instance, the binding pocket must correctly orient the double bond of an unsaturated fatty acid relative to the catalytic residues for hydration to occur. researchgate.net Similarly, in Baeyer-Villiger monooxygenases (BVMOs), the active site must accommodate a keto-acid intermediate and position it for oxygen insertion. researchgate.netresearchgate.net The precise geometry of this interaction dictates the outcome of the reaction. researchgate.net
Many enzymes involved in hydroxylation and desaturation reactions are dependent on cofactors to perform their catalytic functions. These cofactors act as electron carriers or assist in the activation of substrates.
Oleate Hydratases (OhyA): These enzymes often require Flavin Adenine Dinucleotide (FAD) as a cofactor. researchgate.net Studies on oleate hydratases from Stenotrophomonas maltophilia have shown that the activity of some isoforms (OhyA1) is enhanced by the presence of both FAD and NADH, while other isoforms (OhyA2) are less dependent on the external addition of cofactors, suggesting the holoenzyme is already stable. researchgate.net
Alcohol Dehydrogenases (ADHs): These enzymes catalyze the oxidation of hydroxyl groups to ketones, a key step in preparing the fatty acid for subsequent cleavage. This oxidation reaction requires an electron acceptor, typically Nicotinamide Adenine Dinucleotide (NAD⁺). researchgate.netresearchgate.net
Baeyer-Villiger Monooxygenases (BVMOs): BVMOs catalyze the insertion of an oxygen atom adjacent to a carbonyl group. This is an oxidative process that requires a reduced cofactor, most commonly NADPH, to activate molecular oxygen. researchgate.net
The table below summarizes the cofactor requirements for key enzymes in fatty acid metabolism.
| Enzyme Class | Typical Reaction | Cofactor Required | Role of Cofactor |
| Oleate Hydratase | Hydration of C=C bond | FAD, NADH | FAD is a key component; NADH can enhance activity. researchgate.net |
| Alcohol Dehydrogenase | Oxidation of -OH to C=O | NAD⁺ | Electron acceptor. researchgate.net |
| Baeyer-Villiger Monooxygenase | Oxidation of C=O to Ester | NADPH | Electron donor for O₂ activation. researchgate.net |
Biocatalysts are renowned for their high selectivity, catalyzing reactions at specific positions (regioselectivity) and producing a specific stereoisomer (stereospecificity). researchgate.net This is particularly important in the metabolism of long-chain fatty acids, where multiple potential reaction sites exist.
In the enzymatic cascade for converting fatty acids, the regioselectivity of the BVMO is a critical determinant of the final products. researchgate.net When oxidizing an asymmetric keto-acid, a BVMO can insert an oxygen atom on either side of the carbonyl group, leading to two different ester products (termed "normal" and "abnormal"). researchgate.net For example, a BVMO from Pseudomonas putida (PpBVMO) shows a preference for producing a "normal" ester, while a BVMO from Pseudomonas fluorescens (PfBVMO) can generate the "abnormal" product. researchgate.net This selectivity is dictated by subtle differences in the enzyme's active site architecture. researchgate.net Engineering the active site of these enzymes can alter their regioselectivity, allowing for the tailored synthesis of specific ω-hydroxy fatty acids or dicarboxylic acids. researchgate.netresearchgate.net
Elucidation of Reaction Pathways and Intermediate Formation in Biological Systems
The biological transformation of fatty acids into compounds like this compound often proceeds through a multi-step enzymatic pathway. While this specific compound is found in nature, detailed biosynthetic pathways are often elucidated from studies on the bioconversion of related, abundant fatty acids like oleic acid and ricinoleic acid using whole-cell biocatalysts. researchgate.netresearchgate.net
A well-studied pathway that can produce ω-hydroxy fatty acids involves a three or four-enzyme cascade: researchgate.net
Hydration: An oleate hydratase (OhyA) catalyzes the addition of a water molecule across a double bond in an unsaturated fatty acid (e.g., oleic acid) to form a hydroxy fatty acid. researchgate.netresearchgate.net
Dehydrogenation: A long-chain secondary alcohol dehydrogenase (ADH) oxidizes the newly formed hydroxyl group to a ketone, creating a keto-acid intermediate. researchgate.netresearchgate.net
Oxygenation: A Baeyer-Villiger monooxygenase (BVMO) performs an oxidative cleavage of the keto-acid, inserting an oxygen atom to form an ester. researchgate.net
Hydrolysis: An esterase or lipase (B570770) cleaves the ester bond, releasing a shorter ω-hydroxy fatty acid and another carboxylic acid. researchgate.net
For instance, the biotransformation of ricinoleic acid (12-hydroxyoctadec-9-enoic acid) using a recombinant E. coli system expressing ADH, BVMO, and an esterase can yield ω-hydroxyundec-9-enoic acid and heptanoic acid. researchgate.net A similar pathway starting from a different precursor fatty acid could logically lead to the formation of this compound.
Structure-Function Relationships in Key Enzymes
Understanding the relationship between an enzyme's three-dimensional structure and its catalytic function is fundamental to biochemistry and biotechnology. frontiersin.orgfrontiersin.org This knowledge allows for the rational design and engineering of enzymes with improved stability, activity, or altered specificity. researchgate.net
Baeyer-Villiger Monooxygenases (BVMOs): The structure of BVMOs is directly linked to their crucial function of regioselective oxygen insertion. The active site pocket must not only bind the keto-acid substrate but also a flavin cofactor (FAD/FMN) and NADPH. researchgate.net The precise positioning of the substrate relative to the activated peroxyflavin intermediate determines which C-C bond is cleaved. researchgate.net Mutagenesis studies targeting active site residues have successfully altered the regioselectivity of these enzymes, demonstrating a clear structure-function relationship. researchgate.netcolab.ws This ability to engineer BVMOs is key to producing specific, high-value chemicals from renewable fatty acid feedstocks. researchgate.net
The intricate interplay between an enzyme's primary sequence, its folded three-dimensional structure, and its resulting catalytic activity is a central theme in enzymology. interesjournals.org Advances in structural biology and computational modeling continue to deepen our understanding of these relationships, paving the way for the development of novel biocatalysts for complex chemical transformations. frontiersin.org
Biological Roles and Metabolic Interplay of 11 Hydroxytridec 9 Enoic Acid
Role as an Intermediate in Lipid Metabolism Pathways
11-Hydroxytridec-9-enoic acid is recognized as a participant in fatty acid and lipid metabolism. hmdb.ca Fatty acid metabolism encompasses a series of processes where fatty acids are broken down to generate energy or synthesized to create complex lipids and other essential molecules. wikipedia.org The presence of a hydroxyl group and a carbon-carbon double bond in the structure of this compound suggests it is an intermediate product formed during the enzymatic modification of longer fatty acid chains.
A 2024 study investigating the effects of high-temperature processed feeds on gut microbiota and metabolically associated fatty liver disease (MAFLD) in rats identified 11-hydroxy-9-tridecenoic acid as a differential fecal metabolite. Its levels were found to be increased in a test group compared to a control group, and these changes were associated with distinct metabolic pathways, including linoleic acid and arachidonic acid metabolism. This finding highlights its connection to the broader network of lipid metabolism in a mammalian system.
Table 1: Research Findings on this compound in Lipid Metabolism
| Study Context | Organism | Finding | Associated Pathways |
| Impact of High-Temperature Feeds on MAFLD | Rat | Increased fecal levels of 11-hydroxy-9-tridecenoic acid in a specific dietary group. | Linoleic acid metabolism, Arachidonic acid metabolism |
Involvement in Cellular Signaling Mechanisms
Cellular signaling is a complex process by which cells perceive and respond to their microenvironment. Fatty acids and their derivatives are known to act as signaling molecules in various pathways. This compound is noted to be involved in cell signaling processes. hmdb.ca While its specific role as a signaling molecule is not yet fully elucidated, other hydroxy fatty acids are known to be precursors to signaling lipids like prostaglandins (B1171923) or to interact with nuclear receptors that regulate gene expression. wikipedia.org Its classification as a fatty acid and its documented involvement in signaling suggest it may function as a precursor to more complex signaling lipids or act directly as a ligand for cellular receptors.
Contribution to Biological Membrane Structures and Functions
Biological membranes are fundamental to cell structure and function, acting as selective barriers and platforms for cellular processes. wikipedia.org These membranes are primarily composed of a phospholipid bilayer. conductscience.com Fatty acids are the core hydrophobic components of these phospholipids (B1166683). conductscience.com
This compound has been identified in cellular locations that include the membrane. hmdb.ca As a long-chain fatty acid, it can be incorporated into more complex lipids, such as phospholipids and glycolipids, which are the building blocks of cell membranes. hmdb.cawikipedia.orgconductscience.com The specific physical properties of this fatty acid, including its chain length, the presence of a double bond, and the hydroxyl group, would influence the characteristics of the membrane, such as its fluidity and the function of embedded membrane proteins. wikipedia.org Very-long-chain fatty acids, a related class of molecules, are known to be essential components of sphingolipids, which are both structural elements of membranes and signaling molecules. pnas.org
Table 2: Physicochemical Properties and Potential Membrane Role of this compound
| Property | Value/Classification | Implication for Membrane Function |
| Chemical Classification | Long-chain hydroxy fatty acid hmdb.canih.gov | Can be esterified into membrane phospholipids or sphingolipids. conductscience.com |
| Molecular Formula | C13H24O3 nih.gov | The 13-carbon chain contributes to the hydrophobic core of the membrane. |
| Cellular Location | Membrane, Extracellular hmdb.ca | Indicates its presence as a structural component or a molecule that interacts with the membrane surface. |
Comparative Biochemical Studies Across Different Organisms and Biological Systems
The presence of this compound has been documented in a variety of organisms, indicating a conserved or convergently evolved role in different biological systems. It is listed in the Human Metabolome Database, has been detected in mammalian studies, and has also been identified in several plant species. hmdb.ca
Notably, it has been found in fruits and is a known constituent of the plant Elaeagnus angustifolia. hmdb.ca Additionally, metabolomic profiling of the medicinal plant Leptadenia reticulata identified 11-hydroxy-9-tridecenoic acid within its methanolic extract. In microorganisms, while this specific compound is not always the direct product, related enzymatic pathways are common. For instance, oleate (B1233923) hydratase enzymes in bacteria like Stenotrophomonas maltophilia are known to produce other hydroxy fatty acids, showcasing the microbial capacity for this type of fatty acid modification. colab.ws The production of a similar compound, ω-hydroxytridec-11-enoic acid, has also been achieved from ricinoleic acid using enzymatic processes. researchgate.net
Table 3: Documented Occurrence of this compound Across Species
| Kingdom | Organism/System | Source/Finding |
| Plantae | Elaeagnus angustifolia | Identified as a natural constituent. hmdb.ca |
| Leptadenia reticulata | Detected in methanolic extract. | |
| Fruits (General) | Found in various fruits. hmdb.ca | |
| Animalia | Human | Listed in the Human Metabolome Database. hmdb.ca |
| Rat | Detected as a fecal metabolite in dietary studies. |
Future Directions and Advanced Research Opportunities
Discovery of Novel Biosynthetic Enzymes and Pathways
The natural biosynthetic origins of 11-hydroxytridec-9-enoic acid remain largely uncharacterized. A critical future direction is the discovery and elucidation of the enzymes and metabolic pathways responsible for its formation in nature. While it has been found in fruits, the specific organisms and enzymatic processes are yet to be identified. hmdb.cahmdb.ca
Research into the biosynthesis of structurally similar compounds offers valuable clues. For instance, the production of ω-hydroxytridec-11-enoic acid has been achieved using a recombinant Escherichia coli system. nih.govwiley.com This system utilizes an alcohol dehydrogenase and a Baeyer-Villiger monooxygenase (BVMO) to convert lesquerolic acid into the desired hydroxy fatty acid. epo.org This suggests that a similar enzymatic cascade could potentially be involved in the biosynthesis of this compound from a corresponding precursor.
Future research should focus on:
Screening of Natural Sources: Prospecting diverse biological sources, such as plants and microorganisms, for the presence of this compound and the enzymes that produce it.
Enzyme Family Exploration: Investigating known fatty acid-modifying enzyme families, such as cytochrome P450 monooxygenases (CYPs), lipoxygenases (LOXs), and hydratases, for their potential to synthesize this specific molecule. wiley.comresearchgate.net These enzymes are known to introduce hydroxyl groups into fatty acid chains with varying degrees of regioselectivity and stereoselectivity. researchgate.net
Pathway Reconstruction: Once candidate enzymes are identified, the complete biosynthetic pathway can be reconstructed in a heterologous host like E. coli or yeast. This would not only confirm the function of the enzymes but also provide a platform for the sustainable production of this compound.
Development of Advanced Synthetic and Biocatalytic Strategies for Derivatization
The functional groups of this compound—a hydroxyl group, a carbon-carbon double bond, and a carboxylic acid—offer multiple handles for chemical and enzymatic derivatization. Developing advanced synthetic and biocatalytic strategies to modify this molecule could lead to the creation of novel compounds with unique properties and applications.
Drawing parallels from related molecules, such as ω-hydroxyundec-9-enoic acid, it is conceivable that the hydroxyl and carboxyl groups can be readily modified. researchgate.net For example, the synthesis of various derivatives of fusidic acid, a complex molecule, demonstrates the feasibility of esterification and amidation reactions on similar functional groups. mdpi.com
Future research in this area should include:
Chemo-enzymatic Synthesis: Combining the selectivity of biocatalysts with the efficiency of chemical synthesis to produce a wide range of derivatives. For instance, enzymes could be used to selectively modify one functional group, leaving the others available for chemical transformation.
Polymerization: The bifunctional nature of this compound (with its hydroxyl and carboxyl groups) makes it a potential monomer for the synthesis of novel biopolyesters. Research into the enzymatic or chemical polymerization of this compound could yield new materials with unique properties. bmglabtech.com
Functional Group Modification: Exploring reactions that target the double bond, such as epoxidation or hydrogenation, to further diversify the range of accessible derivatives.
Integration of Multi-Omics Data for Comprehensive Metabolic Understanding
To gain a holistic understanding of the metabolism and potential biological roles of this compound, a multi-omics approach is essential. nih.gov This involves the integration of data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of how this fatty acid is produced, regulated, and utilized within a biological system. mdpi.commedrxiv.org
While no multi-omics studies have specifically focused on this compound, the application of these techniques to other areas of fatty acid metabolism has proven highly informative. medrxiv.orgnih.gov For example, multi-omics has been used to characterize the unsaturated fatty acid biosynthesis pathway in cancer and to identify novel genetic loci associated with circulating fatty acid levels. nih.govmedrxiv.org
Future research should aim to:
Identify Regulatory Networks: Use transcriptomics and proteomics to identify the genes and proteins that are co-expressed with the production of this compound. This can reveal the regulatory networks that control its biosynthesis.
Elucidate Biological Roles: Employ metabolomics to track the fate of this compound within a cell or organism. This can help to identify its downstream metabolites and the metabolic pathways in which it participates.
Construct Predictive Models: Integrate multi-omics datasets to create computational models of metabolism. foodb.ca These models can be used to predict the effects of genetic or environmental perturbations on the production of this compound and to identify potential targets for metabolic engineering. frontiersin.org
High-Throughput Analytical Platform Development for Complex Mixtures
The ability to rapidly and accurately detect and quantify this compound in complex biological samples is crucial for all aspects of its research. The development of high-throughput analytical platforms will be instrumental in advancing our understanding of this molecule. bmglabtech.com
Current methods for the analysis of fatty acids and their derivatives, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are highly sensitive and specific. numberanalytics.comjmb.or.kr However, these methods can be time-consuming and may require derivatization steps to improve volatility or ionization efficiency. jmb.or.krresearchgate.net
Future research in this area should focus on:
Method Optimization: Developing and validating robust GC-MS and LC-MS/MS methods specifically for the quantification of this compound and its derivatives. This includes optimizing sample preparation, chromatographic separation, and mass spectrometric detection.
High-Throughput Screening (HTS) Assays: Creating HTS assays for the rapid screening of enzyme libraries or microbial strains for the production of this compound. bmglabtech.comnih.govnih.gov This could involve the use of microplate-based assays and automated liquid handling systems. bmglabtech.comyoutube.com
Direct Analysis Techniques: Exploring direct-from-sample analysis techniques that minimize sample preparation and increase throughput, such as ambient ionization mass spectrometry.
Application of Structural Biology for Enzyme Design and Engineering
Understanding the three-dimensional structure of the enzymes that synthesize and modify this compound is key to engineering them for improved properties. Structural biology, in conjunction with computational modeling and protein engineering, provides the tools to tailor enzymes for specific industrial and biotechnological applications. d-nb.inforesearchgate.net
For example, the crystal structure of a fungal peroxygenase has been used to guide the engineering of this enzyme for the highly regioselective hydroxylation of fatty acids. wiley.comd-nb.inforesearchgate.net By making specific mutations in the enzyme's active site, researchers were able to shift its selectivity and reduce the production of unwanted byproducts. d-nb.inforesearchgate.net
Future research in this area should involve:
Enzyme Crystallization and Structure Determination: Obtaining high-resolution crystal structures of enzymes that are found to be involved in the metabolism of this compound.
Computational Modeling: Using molecular dynamics simulations and docking studies to understand how these enzymes bind to their substrates and catalyze reactions. d-nb.info
Rational Enzyme Design: Applying the knowledge gained from structural and computational studies to rationally design and engineer enzymes with enhanced activity, stability, and selectivity for the production or modification of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
